molecular formula C14H11FO3 B6374237 3-Fluoro-5-(3-methoxycarbonylphenyl)phenol CAS No. 1261897-81-7

3-Fluoro-5-(3-methoxycarbonylphenyl)phenol

Cat. No.: B6374237
CAS No.: 1261897-81-7
M. Wt: 246.23 g/mol
InChI Key: GZIVHAMPCIRMOL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methoxycarbonylphenyl)phenol is an organic compound with the molecular formula C14H11FO3 It is a derivative of phenol, featuring a fluorine atom and a methoxycarbonyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methoxycarbonylphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methoxycarbonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-Fluoro-5-(3-methoxycarbonylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methoxycarbonylphenyl)phenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(3-methoxycarbonylphenyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluorine atom and methoxycarbonyl group make it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

methyl 3-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-3-9(5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIVHAMPCIRMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684364
Record name Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-81-7
Record name Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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